2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the dihydropyrimidine intermediate with the sulfonamide intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidines: Other compounds in this class with similar structures and biological activities.
Sulfonamides: Compounds with sulfonamide groups that exhibit similar chemical reactivity and biological properties.
Uniqueness
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of dihydropyrimidine and sulfonamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c19-27(25,26)15-8-6-14(7-9-15)21-17(23)11-22-12-20-16(10-18(22)24)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMNDRKGBIXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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